

Technical Guide: 4-(2-Bromophenoxy)-3-methylaniline

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Compound of Interest

Compound Name: 4-(2-Bromophenoxy)-3-methylaniline

CAS No.: 1152877-43-4

Cat. No.: B2364487

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Executive Summary

4-(2-Bromophenoxy)-3-methylaniline is a critical pharmacophore scaffold employed in the development of Type II kinase inhibitors. Its structure features a diaryl ether linkage that mimics the ATP-binding pocket's hydrophobic region, while the ortho-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex bioactive molecules. This guide provides a comprehensive workflow for its synthesis, characterization, and application in drug discovery.

Chemical Identity & Properties

As a specialized research intermediate, this specific regioisomer is often synthesized de novo for custom libraries. While its chlorinated analogue (CAS 946785-01-9) is indexed, the brominated variant is typically referenced in patent literature as a "Preparation" or "Intermediate" rather than a catalog item.

Property	Detail
Chemical Name	4-(2-Bromophenoxy)-3-methylaniline
Common Name	4-(2-Bromophenoxy)-m-toluidine
CAS Number	Not widely indexed (Custom Synthesis Target); Analogue Ref: (Cl-variant)
Molecular Formula	C ₁₃ H ₁₂ BrNO
Molecular Weight	278.15 g/mol
SMILES	<chem>Cc1cc(N)ccc1Oc2ccccc2Br</chem>
Appearance	Off-white to pale brown solid (upon isolation)
Solubility	Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water

Synthesis & Manufacturing Protocol

The synthesis follows a two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Chemoselective Nitro Reduction.

Step 1: S_NAr Coupling

Reaction: 4-Fluoro-3-methylnitrobenzene + 2-Bromophenol

4-(2-Bromophenoxy)-3-methylnitrobenzene

- Reagents: 4-Fluoro-3-methylnitrobenzene (1.0 eq), 2-Bromophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
- Solvent: DMF or DMSO (Anhydrous).
- Conditions: 80–100°C for 4–6 hours under N₂ atmosphere.
- Mechanism: The nitro group activates the para-fluorine for displacement by the phenoxide anion. The meta-methyl group provides steric bulk but does not inhibit the attack.

- Workup: Pour into ice water. The nitro intermediate typically precipitates as a yellow solid. Filter, wash with water, and dry.

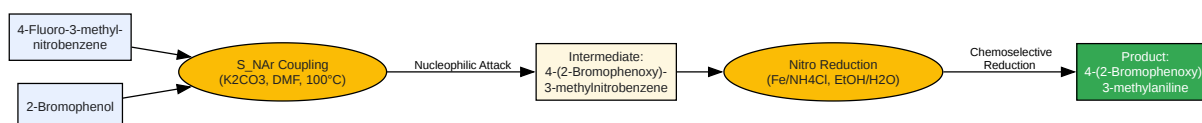
Step 2: Chemoselective Reduction

Reaction: 4-(2-Bromophenoxy)-3-methylnitrobenzene

4-(2-Bromophenoxy)-3-methylaniline

- Challenge: Standard catalytic hydrogenation ($H_2/Pd-C$) often leads to dehalogenation (loss of the bromine atom).
- Recommended Method: Iron (Fe) Powder / Ammonium Chloride (NH_4Cl).
- Reagents: Nitro intermediate (1.0 eq), Fe powder (5.0 eq), NH_4Cl (5.0 eq).
- Solvent: Ethanol/Water (3:1).
- Conditions: Reflux ($80^\circ C$) for 2–4 hours.
- Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Recrystallization from Ethanol/Hexanes or Column Chromatography (SiO_2 , Hexanes/EtOAc gradient).

Synthetic Workflow Diagram



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Caption: Two-step synthetic pathway ensuring retention of the aryl bromide moiety.

Analytical Characterization

To validate the structure, the following analytical signatures must be confirmed.

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

Shift (δ ppm)	Multiplicity	Integration	Assignment
2.15	Singlet	3H	Methyl group (-CH ₃) on aniline ring.
5.10	Broad Singlet	2H	Amino group (-NH ₂), exchangeable with D ₂ O.
6.45	Doublet of Doublets	1H	Aniline ring proton (H-6), ortho to NH ₂ .
6.55	Doublet	1H	Aniline ring proton (H-2), ortho to NH ₂ .
6.75	Doublet	1H	Aniline ring proton (H-5), ortho to ether.
6.85	Doublet	1H	Phenoxy ring proton (H-6'), ortho to ether.
7.05 - 7.35	Multiplet	2H	Phenoxy ring protons (H-4', H-5').
7.60	Doublet of Doublets	1H	Phenoxy ring proton (H-3'), ortho to Br.

Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+)
- Observed Mass:
 - [M+H]⁺: 278.15 (79Br isotope)
 - [M+H+2]⁺: 280.15 (81Br isotope)

- Isotopic Pattern: A characteristic 1:1 doublet confirms the presence of a single bromine atom.

Applications in Drug Discovery

This intermediate is primarily used in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors.

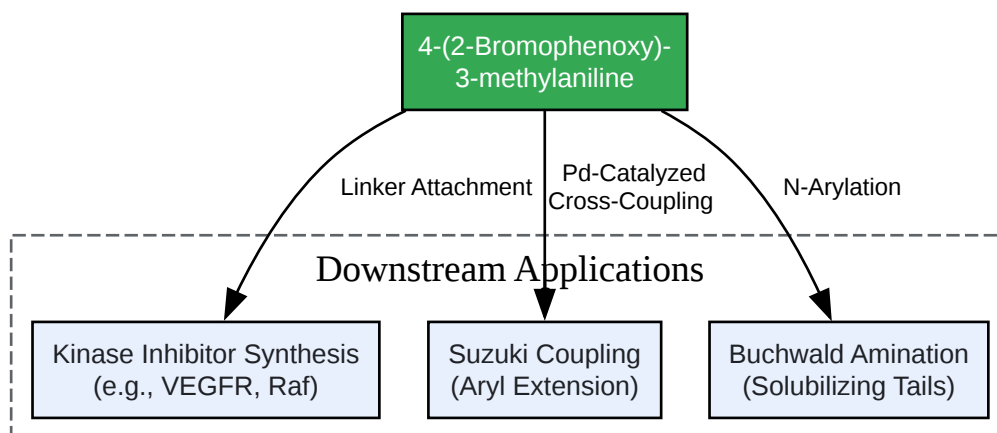
Mechanism of Action (Scaffold Analysis)

- Hinge Binding: The aniline nitrogen often serves as a linker to a heterocycle (e.g., quinazoline, pyrimidine) that binds to the kinase hinge region via hydrogen bonds.
- Hydrophobic Pocket: The diaryl ether moiety allows the phenoxy ring to twist out of plane, occupying the hydrophobic "back pocket" adjacent to the ATP-binding site.
- Gatekeeper Interaction: The 3-methyl group can interact with the gatekeeper residue (e.g., Threonine or Methionine), improving selectivity for specific kinases (e.g., B-Raf, VEGFR, EGFR).

Functionalization Workflow

The 2-bromo position is a "chemical handle" for late-stage diversification:

- Suzuki Coupling: Attachment of aryl/heteroaryl groups to extend into the solvent-exposed region.
- Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.



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Caption: Utility of the scaffold in generating diverse chemical libraries.

Safety & Handling

- Hazards: As an aromatic amine, this compound should be treated as a potential skin sensitizer and irritant. The brominated nature suggests potential environmental persistence.
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place (2–8°C), protected from light. The amine group is susceptible to oxidation over time; store under inert gas (Argon/Nitrogen) for long-term stability.

References

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